PRIMA-1

Description

Properties

IUPAC Name |

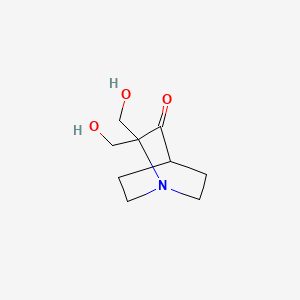

2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7,11-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBVBRVVOPAAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204637 | |

| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5608-24-2 | |

| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | prima-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRIMA-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(HYDROXYMETHYL)-1-AZABICYCLO(2,2,2,)OCTAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHC34M30BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Development of PRIMA-1: A Technical Guide to the Reactivation of Mutant p53

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation is a hallmark of over half of all human cancers.[1] The discovery of PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its methylated analog, APR-246 (eprenetapopt), represents a significant breakthrough in oncology, offering a therapeutic strategy to restore the tumor-suppressive function of mutant p53. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound and its derivatives. It includes a compilation of quantitative data, detailed experimental protocols for key validation assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction: The Challenge of Mutant p53 in Cancer

The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing tumor formation by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress.[2] Inactivation of the p53 pathway is a common event in tumorigenesis, frequently occurring through missense mutations in the TP53 gene.[1][2] These mutations not only abrogate the wild-type p53 tumor-suppressive functions but can also confer new oncogenic functions, known as gain-of-function (GOF) activities, which are associated with increased malignancy and resistance to therapy.[3]

The high prevalence of p53 mutations in human cancers has made its reactivation a highly sought-after therapeutic goal.[4] This led to the screening of small molecule libraries to identify compounds capable of restoring the wild-type conformation and function to mutant p53 proteins.

Discovery of this compound

This compound was identified through a cell-based screening of a chemical library from the National Cancer Institute for compounds that could suppress the growth of human tumor cells harboring mutant p53.[5] The screening led to the identification of 2,2-bis(hydroxymethyl)-1-azabicyclo[6][6][6]octan-3-one, which was named this compound for its ability to reactivate mutant p53 and induce massive apoptosis.[5]

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2,2-bis(hydroxymethyl)quinuclidin-3-one | [6] |

| CAS Number | 5608-24-2 | [7] |

| Molecular Formula | C₉H₁₅NO₃ | [7] |

| Molecular Weight | 185.22 g/mol | [7] |

| Purity | ≥98% | [7] |

Mechanism of Action: Restoring Wild-Type p53 Function

This compound is a prodrug that is converted intracellularly to its active metabolite, methylene (B1212753) quinuclidinone (MQ).[3] MQ is a Michael acceptor that covalently binds to thiol groups of cysteine residues within the core domain of mutant p53.[3][8] This covalent modification is believed to induce a conformational change in the mutant p53 protein, restoring its wild-type structure and DNA-binding ability.[1][8]

The reactivation of mutant p53 by this compound leads to the transcriptional upregulation of canonical p53 target genes involved in apoptosis and cell cycle arrest, such as PUMA, Noxa, and p21.[1][9] This ultimately triggers programmed cell death in cancer cells harboring mutant p53.[1][10]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound induced p53 reactivation and apoptosis.

Preclinical Development and In Vitro Efficacy

The anti-cancer effects of this compound and its more potent methylated analog, APR-246, have been extensively studied in a wide range of cancer cell lines and animal models.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound and its analogs vary across different cancer cell lines, generally showing greater potency in cells with mutant p53.

| Compound | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| This compound | PANC-1 | Pancreatic | R273H | 35 | [11] |

| This compound | HEC-1-B | Endometrial | 40 | [11] | |

| This compound | SUM149 | Breast | 50 | [11] | |

| This compound | AN 3CA | Endometrial | 50 | [11] | |

| This compound | Ishikawa | Endometrial | 60 | [11] | |

| This compound | Panc02 | Pancreatic | 70 | [11] | |

| This compound | MDA-MB-231 | Breast | 75 | [11] | |

| PRIMA-1MET | BE-2C | Neuroblastoma | C135F | 58.8 ± 10.72 | [12] |

| PRIMA-1MET | CHP212 | Neuroblastoma | 24.2 ± 7.02 | [12] | |

| PRIMA-1MET | CLB-GA | Neuroblastoma | 10.5 ± 0.34 | [12] | |

| PRIMA-1MET | LAN6 | Neuroblastoma | 16.5 ± 0.48 | [12] | |

| PRIMA-1MET | NBL-S | Neuroblastoma | 20.1 ± 0.80 | [12] | |

| PRIMA-1MET | NGP | Neuroblastoma | 12.3 ± 0.27 | [12] | |

| PRIMA-1MET | SK-N-DZ | Neuroblastoma | 17.8 ± 1.95 | [12] | |

| PRIMA-1MET | SK-N-SH | Neuroblastoma | 11.6 ± 0.55 | [12] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells per well and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.5 to 100 µM) or vehicle control (DMSO) for 24 to 72 hours.[13]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

-

Formazan (B1609692) Solubilization: Add 100-150 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis (Annexin V) Staining Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of apoptosis.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for p53 Pathway Activation

This technique is used to detect changes in the expression levels of p53 and its downstream target proteins.

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, Noxa, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) suspended in Matrigel into the flanks of immunocompromised mice (e.g., nude or NSG mice).[14]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.

-

Tumor Measurement: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Clinical Development of APR-246 (Eprenetapopt)

APR-246, the methylated analog of this compound, has advanced into clinical trials due to its improved potency and drug-like properties.[15] It has been investigated as a single agent and in combination with other anti-cancer drugs in various hematological malignancies and solid tumors.

Clinical trials have demonstrated a manageable safety profile for APR-246 and have shown promising clinical activity, particularly in patients with TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Combination therapy with azacitidine has shown encouraging results in these patient populations.[16][17]

Clinical Trial Workflow Example

Caption: Example workflow for a Phase III clinical trial of APR-246 in MDS.

Conclusion and Future Directions

This compound and its analog APR-246 have emerged as pioneering molecules in the field of mutant p53 reactivation. Their ability to restore the tumor-suppressive functions of this critical protein has opened new avenues for cancer therapy, particularly for tumors harboring TP53 mutations, which have historically been challenging to treat. The ongoing clinical development of APR-246, both as a monotherapy and in combination with other agents, holds the promise of providing a novel and effective treatment option for a significant population of cancer patients. Future research will likely focus on identifying biomarkers to predict response to this compound-based therapies, exploring new combination strategies to overcome resistance, and developing next-generation p53 reactivators with enhanced efficacy and safety profiles.

References

- 1. A Phase III Multicenter, Randomized, Open Label Study of APR-246 in Combination with Azacitidine Versus Azacitidine Alone for the Treatment of TP53 Mutant Myelodysplastic Syndromes | Dana-Farber Cancer Institute [dana-farber.org]

- 2. static.igem.wiki [static.igem.wiki]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. APR-246 & Azacitidine for the Treatment of TP53 Mutant Myelodysplastic Syndromes (MDS) [clinicaltrials.stanford.edu]

- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. [Synthesis of primaquine analogues and their antimalarial activity in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-substituted primaquine analogues as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 15. kumc.edu [kumc.edu]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to PRIMA-1 and its Analogue APR-246: Targeting Mutant p53 in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, and its mutation is a hallmark of over half of all human cancers. The reactivation of mutant p53 (mutp53) represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of two leading small molecules in this field: PRIMA-1 and its more potent analogue, APR-246 (eprenetapopt). We delve into their core mechanisms of action, present key quantitative data from preclinical and clinical studies in a structured format, and provide detailed protocols for essential experiments. Furthermore, this guide includes visual representations of signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the science underpinning these novel anti-cancer agents.

Introduction

The TP53 gene is the most frequently mutated gene in human cancer, leading to the expression of a dysfunctional p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic activities.[1][2] this compound (p53 Reactivation and Induction of Massive Apoptosis-1) was identified through a screen for compounds that could suppress the growth of human tumor cells harboring mutant p53.[3] Its methylated analogue, APR-246, was subsequently developed and has shown greater potency and is the subject of extensive clinical investigation.[3] Both molecules are pro-drugs that are converted intracellularly to the active compound, methylene (B1212753) quinuclidinone (MQ).[3] This guide will explore the multifaceted mechanisms of action of these compounds, their efficacy in various cancer models, and the methodologies used to evaluate their effects.

Mechanism of Action

The anti-cancer activity of this compound and APR-246 is attributed to a dual mechanism: the refolding of mutant p53 to a wild-type conformation and the induction of oxidative stress.

Reactivation of Mutant p53

This compound and APR-246 are converted to the electrophilic Michael acceptor, methylene quinuclidinone (MQ).[3] MQ covalently binds to thiol groups of cysteine residues within the core domain of both mutant and wild-type p53.[3][4] This modification is believed to stabilize the p53 protein, leading to the refolding of mutant p53 into a conformation that restores its wild-type tumor suppressor functions.[5][6] Specifically, cysteines 124 and 277 have been identified as key targets for MQ, and this binding is crucial for the thermostabilization and functional restoration of mutant p53.[5] The reactivated p53 can then transactivate its target genes, such as CDKN1A (p21), BBC3 (PUMA), and PMAIP1 (NOXA), leading to cell cycle arrest and apoptosis.[7]

Induction of Oxidative Stress

Beyond p53 reactivation, this compound and APR-246 exert p53-independent cytotoxic effects by modulating the cellular redox balance. MQ can react with and deplete intracellular glutathione (B108866) (GSH), a major antioxidant.[8] This depletion, coupled with the inhibition of the antioxidant enzyme thioredoxin reductase (TrxR1), leads to a significant increase in reactive oxygen species (ROS).[8] The resulting oxidative stress can trigger apoptosis and other forms of cell death, such as ferroptosis.[8] Cancer cells, often having a higher basal level of ROS, are particularly susceptible to this ROS-inducing effect.[8]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound and APR-246 has been evaluated in numerous preclinical models and clinical trials. The following tables summarize key quantitative findings.

Table 1: Preclinical Activity of this compound and APR-246 in Cancer Cell Lines

| Compound | Cancer Type | Cell Line | p53 Status | IC50 (µM) | Reference |

| This compound | Breast Cancer | MDA-MB-231 | Mutant (R280K) | ~35 | [9] |

| APR-246 | Small Cell Lung Cancer | NCI-H1048 | Mutant (R175H) | ~5 | [10] |

| APR-246 | Multiple Myeloma | MM.1S | Mutant (R248Q) | ~10 | [11] |

| APR-246 | Pancreatic Cancer | MIA-PaCa-2 | Mutant (R248W) | ~1.6 (with BBR) | [8] |

Table 2: Clinical Trial Results for APR-246 (Eprenetapopt)

| Trial Identifier | Phase | Cancer Type | Treatment Combination | Key Efficacy Results | Reference |

| NCT03072043 | Ib/II | TP53-mutant MDS/AML | APR-246 + Azacitidine | ORR: 71%; CR: 44% (ITT population) | [12][13] |

| Median OS: 10.8 months | [12] | ||||

| NCT03745716 | III | TP53-mutant MDS | APR-246 + Azacitidine vs. Azacitidine alone | CR Rate: 33.3% vs. 22.4% (P=0.13, did not meet primary endpoint) | [14] |

| NCT03588078 / US & GFM Combined Analysis | II | TP53-mutant MDS/AML | APR-246 + Azacitidine | ORR: 69%; CR: 43% (ITT population) | [15] |

| Median OS: 11.8 months | [15] |

ORR: Overall Response Rate; CR: Complete Remission; OS: Overall Survival; MDS: Myelodysplastic Syndromes; AML: Acute Myeloid Leukemia; ITT: Intent-to-treat.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and APR-246.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound or APR-246 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48-72 hours).[16]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[17]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours. Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound, APR-246, or a vehicle control for the specified duration.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any floating apoptotic cells.[18]

-

Washing: Wash the cells twice with cold 1X PBS and then once with 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[19][20]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19] To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[21][22]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20] Use FITC signal detector (FL1) for Annexin V and phycoerythrin signal detector (FL2) for PI.[21]

Reactive Oxygen Species (ROS) Detection: CellROX® Deep Red Assay

CellROX® Deep Red is a fluorogenic probe for measuring superoxide (B77818) and hydroxyl radicals in live cells.

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with this compound, APR-246, or controls as required.

-

Probe Loading: Add CellROX® Deep Red Reagent to the cell culture medium to a final concentration of 5 µM.[23]

-

Incubation: Incubate the cells for 30 minutes at 37°C.[23]

-

Washing: Remove the medium and wash the cells three times with PBS.[23]

-

Analysis: Analyze the cells by fluorescence microscopy, high-content imaging, or flow cytometry using an excitation of ~640 nm and emission of ~665 nm.[24]

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the expression levels of specific genes, such as p53 targets.

Protocol:

-

RNA Extraction: Following cell treatment, extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., CDKN1A, BBC3, PMAIP1) and a housekeeping gene (e.g., GAPDH, ACTB). Primer sequences for human p53 target genes can be found in publicly available databases or literature.[25][26]

-

Thermocycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of p53, cleaved caspases (e.g., caspase-3), and PARP.

Protocol:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, cleaved caspase-3, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound and its analogue APR-246 are pioneering compounds in the field of mutant p53 reactivation. Their dual mechanism of action, involving both p53-dependent and -independent pathways, makes them attractive candidates for cancer therapy, particularly in tumors with a high prevalence of TP53 mutations. While clinical trial results for APR-246 have shown promise, further research is needed to optimize its therapeutic use, potentially in combination with other anti-cancer agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the biological effects and therapeutic potential of these and other p53-reactivating molecules.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein. | Semantic Scholar [semanticscholar.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

- 13. ascopubs.org [ascopubs.org]

- 14. APR-246 & Azacitidine for the Treatment of TP53 Mutant Myelodysplastic Syndromes (MDS) [stanfordhealthcare.org]

- 15. Efficacy and safety of eprenetapopt (APR-246) combined with azacitidine in patients with TP53-mutant MDS and oligoblastic AML [aml-hub.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TH [thermofisher.com]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. docs.abcam.com [docs.abcam.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 24. CellROX Deep Red Reagent: A Bright and Photostable ROS Sensor | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. researchgate.net [researchgate.net]

- 26. sinobiological.com [sinobiological.com]

The Mutant p53 Reactivator, PRIMA-1: A Technical Guide for Cancer Researchers

An In-depth Analysis of a Promising Therapeutic Strategy

The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, orchestrating responses to a variety of stress signals to prevent malignant transformation. Its gene, TP53, is the most frequently mutated gene in human cancers, with a majority of these being missense mutations that lead to the accumulation of a dysfunctional, and often oncogenic, mutant p53 protein. The reactivation of mutant p53 represents a highly attractive therapeutic strategy. This technical guide provides a comprehensive overview of PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its more potent analogue, APR-246 (eprenetapopt), small molecules designed to restore the tumor-suppressive functions of mutant p53.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the mechanism of action, experimental protocols for its study, and a summary of key preclinical and clinical data.

Mechanism of Action: From Prodrug to Active Compound

This compound and its methylated form, APR-246, are prodrugs that are converted in vivo to the active compound, methylene (B1212753) quinuclidinone (MQ).[1][2] MQ is a Michael acceptor that covalently binds to thiol groups of cysteine residues within the core domain of mutant p53.[3] This covalent modification refolds the mutant p53 protein, restoring its wild-type conformation and its ability to bind to DNA and transactivate target genes.[3][4]

The restoration of wild-type p53 function by this compound/APR-246 triggers multiple downstream anti-tumor effects, including cell cycle arrest, apoptosis, and senescence.[5] Beyond its direct effect on mutant p53, APR-246 has been shown to exert p53-independent effects by inducing oxidative stress through the depletion of glutathione (B108866) (GSH) and inhibition of the thioredoxin (TXN) antioxidant system.[6] This dual mechanism of action contributes to its potent anti-cancer activity.

Signaling Pathways Activated by this compound/APR-246

The reactivation of mutant p53 by this compound/APR-246 initiates a cascade of signaling events that converge on apoptosis. This process involves both transcription-dependent and -independent mechanisms.

Intrinsic Apoptosis Pathway

Restored p53 function leads to the transcriptional upregulation of pro-apoptotic members of the Bcl-2 family, including PUMA (p53 upregulated modulator of apoptosis) and Noxa.[7] These proteins translocate to the mitochondria, where they promote the oligomerization of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, activating caspase-9 and subsequently the executioner caspase-3, culminating in apoptotic cell death.[8]

Role of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress

This compound/APR-246 can also induce apoptosis through p53-independent mechanisms by modulating the cellular redox balance. The active compound, MQ, can deplete intracellular glutathione (GSH), a major antioxidant, leading to an increase in reactive oxygen species (ROS).[6] Elevated ROS levels can induce endoplasmic reticulum (ER) stress, which in turn can trigger apoptosis through the unfolded protein response (UPR). The UPR involves three main signaling branches initiated by PERK, IRE1α, and ATF6, which can activate pro-apoptotic pathways, including the upregulation of CHOP.[9]

Quantitative Data Summary

The efficacy of this compound and APR-246 has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Preclinical Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | p53 Status | Compound | IC50 (µM) | Reference |

| BE-2C | Neuroblastoma | Wild-type | This compound MET | 58.8 ± 10.72 | [10] |

| CHP212 | Neuroblastoma | Wild-type | This compound MET | 24.2 ± 7.02 | [10] |

| CLB-GA | Neuroblastoma | Wild-type | This compound MET | 10.5 ± 0.34 | [10] |

| LAN6 | Neuroblastoma | Wild-type | This compound MET | 16.5 ± 0.48 | [10] |

| NBL-S | Neuroblastoma | Wild-type | This compound MET | 20.1 ± 0.80 | [10] |

| NGP | Neuroblastoma | Wild-type | This compound MET | 12.3 ± 0.27 | [10] |

| SK-N-DZ | Neuroblastoma | Wild-type | This compound MET | 17.8 ± 1.95 | [10] |

| SK-N-SH | Neuroblastoma | Wild-type | This compound MET | 11.6 ± 0.55 | [10] |

| HCT116 | Colorectal Cancer | Wild-type | PRIMA-1met | 7.5 | [11] |

| RKO | Colorectal Cancer | Wild-type | PRIMA-1met | 45.9 | [11] |

| DLD-1 | Colorectal Cancer | Mutant (S241F) | PRIMA-1met | 10.9 | [11] |

| Caco2 | Colorectal Cancer | Mutant (R273H) | PRIMA-1met | 20.2 | [11] |

| SW620 | Colorectal Cancer | Mutant (R273H) | PRIMA-1met | 58.6 | [11] |

| HT29 | Colorectal Cancer | Mutant (R273H) | PRIMA-1met | 49.7 | [11] |

| HCT116 p53-/- | Colorectal Cancer | Null | PRIMA-1met | 23.7 | [11] |

| BT-474 | Breast Cancer | Mutant (E285K) | This compound | ~40 (24h) | [12] |

| BT-474 | Breast Cancer | Mutant (E285K) | APR-246 | ~20 (24h) | [12] |

| T47-D | Breast Cancer | Mutant (L194F) | This compound | ~25 (24h) | [12] |

| T47-D | Breast Cancer | Mutant (L194F) | APR-246 | ~10 (24h) | [12] |

Clinical Trial Data: APR-246 in Hematological Malignancies

APR-246 has shown promising results in clinical trials, particularly in patients with TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).

| Trial Phase | Patient Population | Treatment Combination | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Reference |

| Phase II (GFM-APR) | TP53-mutant MDS and AML | APR-246 + Azacitidine | 77% (evaluable patients) | 49% (evaluable patients) | [1] |

| Phase Ib/II (NCT03072043) | TP53-mutant MDS and AML | APR-246 + Azacitidine | 71% (ITT population) | 44% (ITT population) | [13][14] |

| Phase II | TP53-mutant MDS | APR-246 + Azacitidine | 88% (evaluable patients) | 61% (evaluable patients) | [15] |

Synergistic Effects with Chemotherapeutic Agents

APR-246 has demonstrated synergistic anti-tumor effects when combined with conventional chemotherapeutic drugs.

| Cancer Type | Cell Type | Combination | Effect | Reference |

| Ovarian Cancer | Primary cancer cells (TP53 missense mutation) | APR-246 + Cisplatin | Strong synergy | [4] |

| Ovarian Cancer | Primary cancer cells (TP53 missense mutation) | APR-246 + Carboplatin | Strong synergy | [4] |

| Ovarian Cancer | Primary cancer cells (TP53 missense mutation) | APR-246 + Doxorubicin | Strong synergy | [4] |

| Esophageal Squamous Cell Carcinoma | TE1, TE4, TE8 cells (TP53 missense mutation) | APR-246 + 5-FU | Synergy (CI values: 0.58, 0.71, 0.72) | [7] |

| Myeloid Cell Lines | SKM1, K562, KG1a, THP-1, HL60 | APR-246 + Azacitidine | Synergy | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound and its analogues.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or APR-246 stock solution

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Treat the cells with various concentrations of this compound or APR-246. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete dissolution of the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[17]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

1X Annexin V Binding Buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating with this compound or APR-246 for the desired time. Include untreated and positive controls.

-

Harvest the cells (including both adherent and floating cells) and wash them once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[18][19] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound/APR-246 on cancer cells.

Conclusion

This compound and its clinically advanced analogue, APR-246, represent a promising class of anti-cancer agents that function by reactivating mutant p53. Their dual mechanism of action, involving both direct p53 refolding and the induction of oxidative stress, contributes to their potent and broad-spectrum anti-tumor activity. The preclinical and clinical data summarized in this guide highlight the potential of this therapeutic strategy, particularly in cancers with a high prevalence of TP53 mutations. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further investigate the therapeutic potential of these and other mutant p53-reactivating compounds. As our understanding of the complex roles of mutant p53 in cancer continues to evolve, targeted reactivation of this key tumor suppressor will undoubtedly remain a critical area of focus in the development of novel cancer therapies.

References

- 1. onclive.com [onclive.com]

- 2. Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Strong synergy with APR-246 and DNA-damaging drugs in primary cancer cells from patients with TP53 mutant High-Grade Serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]

- 7. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Endoplasmic reticulum stress-mediated pathways to both apoptosis and autophagy: Significance for melanoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. focusononcology.com [focusononcology.com]

- 16. Synergistic effects of PRIMA-1Met (APR-246) and 5-azacitidine in TP53-mutated myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Restoring the Guardian: A Technical Guide to PRIMA-1 and the Reactivation of Wild-Type p53 Function

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1][2] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, leading to the expression of a dysfunctional protein that not only loses its tumor-suppressive activities but can also acquire oncogenic functions.[1][2][3] The reactivation of mutant p53 (mtp53) therefore represents a promising therapeutic strategy. This technical guide provides an in-depth overview of PRIMA-1, a first-in-class molecule identified for its ability to restore the wild-type function of mtp53, and its more potent analogue, APR-246 (eprenetapopt).

Mechanism of Action: From Prodrug to p53 Refolding

This compound (p53 Reactivation and Induction of Massive Apoptosis) is a small molecule that acts as a prodrug.[4][5] Upon entering the physiological environment, it is converted to its active compound, methylene (B1212753) quinuclidinone (MQ).[1][6][7] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of the mtp53 protein.[1][7][8][9][10][11] This covalent modification is crucial for its mechanism of action.

The binding of MQ to mtp53 induces a conformational change in the protein, effectively refolding it into a wild-type-like structure.[3][4][7][12][13] This restored conformation allows the reactivated p53 to regain its sequence-specific DNA binding ability and transactivational functions, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[3][14][15]

The following diagram illustrates the conversion of this compound and its subsequent interaction with mutant p53.

Caption: Conversion of this compound to MQ and subsequent reactivation of mutant p53.

Signaling Pathways to Apoptosis

Reactivated p53 triggers apoptosis through multiple signaling pathways, engaging both intrinsic and extrinsic apoptotic routes. A key event is the transcriptional upregulation of pro-apoptotic p53 target genes.

-

Bcl-2 Family Modulation: Reactivated p53 induces the expression of pro-apoptotic members of the Bcl-2 family, such as PUMA (p53 Upregulated Modulator of Apoptosis) and Noxa.[15][16][17][18] These proteins antagonize anti-apoptotic Bcl-2 proteins, leading to the activation of Bax and Bak, which in turn cause mitochondrial outer membrane permeabilization and the release of cytochrome c.[16]

-

Caspase Activation: The release of cytochrome c from the mitochondria initiates the formation of the apoptosome and subsequent activation of caspase-9, which then activates effector caspases like caspase-3 and -7, leading to the cleavage of cellular substrates, including PARP, and ultimately, apoptosis.[14][16]

-

p73 Involvement: In some cellular contexts, PRIMA-1Met/APR-246 has been shown to induce apoptosis in a manner that is at least partially dependent on the p53 family member, p73.[19]

The signaling cascade leading to apoptosis is depicted in the following diagram.

Caption: Signaling cascade from p53 reactivation to apoptosis.

Quantitative Data Summary

The efficacy of this compound and its analogues has been quantified in numerous in vitro and in vivo studies, as well as in clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound/APR-246 in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Compound | IC50 (µM) | Reference |

| TOV21G | Ovarian Cancer | Wild-Type | PRIMA-1MET | ~15 | [20] |

| A2780 | Ovarian Cancer | Wild-Type | PRIMA-1MET | ~10 | [20] |

| ES-2 | Ovarian Cancer | Mutant | PRIMA-1MET | ~5 | [20] |

| OV-90 | Ovarian Cancer | Mutant | PRIMA-1MET | ~2.6 | [20] |

| OVCAR-3 | Ovarian Cancer | Mutant | PRIMA-1MET | ~10 | [20] |

| CaOV-3 | Ovarian Cancer | Mutant | PRIMA-1MET | ~20.1 | [20] |

| SKOV-3 | Ovarian Cancer | Mutant | PRIMA-1MET | ~18 | [20] |

Table 2: Clinical Trial Results of Eprenetapopt (APR-246) in Combination with Azacitidine

| Indication | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference |

| Myelodysplastic Syndromes (MDS) | TP53-mutant | 71% | 44% (50% for MDS patients) | 10.8 months | [4] |

| Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) | TP53-mutant | - | 33% | - | [5] |

Key Experimental Protocols

This section details the methodologies for key experiments used to evaluate the function of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 3 x 10³ cells per 100 µL and incubate for 24 hours.[18]

-

Treat cells with varying concentrations of this compound (e.g., 0.5 to 100 µmol/L) for 48 hours.[18]

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours at 37°C.[18]

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

The following diagram outlines the workflow for the MTT assay.

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X binding buffer.

-

Add Annexin V-FITC and a viability dye (e.g., Propidium Iodide or Sytox Blue) to the cell suspension.[21]

-

Incubate in the dark for 15-20 minutes on ice.[21]

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Subcutaneously inject cancer cells expressing mutant p53 into the flank of immunodeficient mice (e.g., SCID mice).

-

Allow tumors to establish and reach a palpable size.

-

Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous injection).[14]

-

Monitor tumor growth by measuring tumor volume at regular intervals.

-

Monitor animal weight and overall health for signs of toxicity.[14]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion and Future Directions

This compound and its clinically advanced derivative, APR-246, represent a validated therapeutic strategy for cancers harboring TP53 mutations. By restoring the tumor suppressor function of p53, these molecules can induce robust apoptosis in cancer cells. The synergistic effects observed when combining APR-246 with conventional chemotherapies and other targeted agents highlight its potential to overcome drug resistance and improve patient outcomes.[12][22] Ongoing and future clinical trials will further elucidate the full therapeutic potential of this class of drugs in a variety of cancer types. The continued investigation into the multifaceted mechanisms of action of these compounds will likely unveil new therapeutic opportunities and combination strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Eprenetapopt in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]

- 7. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? [mdpi.com]

- 8. This compound reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound(MET)/APR-246 targets mutant forms of p53 family members p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. selleckchem.com [selleckchem.com]

- 15. This compound induces apoptosis in bladder cancer cell lines by activating p53 | Clinics [elsevier.es]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. PRIMA‐1 induces p53‐mediated apoptosis by upregulating Noxa in esophageal squamous cell carcinoma with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PRIMA-1Met/APR-246 displays high antitumor activity in multiple myeloma by induction of p73 and Noxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. PRIMA-1met (APR-246) inhibits growth of colorectal cancer cells with different p53 status through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Guardian: A Technical Guide to the Preclinical Oncology Studies of PRIMA-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of preclinical research on PRIMA-1 and its analog, APR-246 (eprenetapopt), molecules designed to reactivate the tumor suppressor protein p53. The mutation of the p53 gene is a frequent event in a majority of human cancers, often leading to resistance to conventional therapies.[1][2] this compound emerged from a screen of a chemical library for compounds that could restore the wild-type function to mutant p53, representing a promising strategy in oncology.[3] This document provides a comprehensive overview of its mechanism of action, preclinical efficacy in various cancer models, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Restoring the Guardian of the Genome

This compound is a pro-drug that is converted to its active compound, methylene (B1212753) quinuclidinone (MQ).[3][4] MQ is a Michael acceptor that covalently binds to thiol groups of cysteine residues within the core domain of mutant p53.[5][6] This covalent modification is believed to induce a conformational change in the mutant p53 protein, restoring its wild-type, tumor-suppressive functions.[4][5] The reactivated p53 can then induce cell cycle arrest, senescence, and, most notably, apoptosis in cancer cells.[3][4]

Beyond its p53-dependent activities, preclinical studies have revealed that this compound/APR-246 can also exert anti-cancer effects through p53-independent mechanisms. These include the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[4][7] The depletion of intracellular glutathione, a key antioxidant, by APR-246 has been shown to contribute to its cytotoxic effects and can sensitize cancer cells to other treatments.[8]

In Vitro Studies: Cellular Response to p53 Reactivation

A significant body of in vitro research has demonstrated the ability of this compound and APR-246 to selectively induce apoptosis and inhibit the growth of cancer cell lines harboring p53 mutations.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptotic effects of this compound/APR-246 in various cancer cell lines.

Table 1: IC50 Values of this compound/APR-246 in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Compound | IC50 (µM) | Citation |

| PANC-1 | Pancreatic Cancer | Mutant (p.R273H) | This compound | ~25-100 | [9] |

| BxPC-3 | Pancreatic Cancer | Mutant (p.Y220C) | This compound | ~25-100 | [9] |

| CAPAN-2 | Pancreatic Cancer | Wild-type | This compound | >100 | [9] |

| BT-474 | Breast Cancer | Mutant | This compound | 0-50 | [1] |

| HCC-1428 | Breast Cancer | Mutant | This compound | 0-50 | [1] |

| T47-D | Breast Cancer | Mutant | This compound | 0-50 | [1] |

| MCF-7 | Breast Cancer | Wild-type | This compound | No effect | [1] |

| Multiple Cell Lines | Lung Cancer | Not Specified | Prima-1MET | 4.5 - 30 | [10] |

| MDA-MB231 | Breast Cancer (TNBC) | Not Specified | Prima-1MET | Not Specified | [11] |

| MCF7 | Breast Cancer (ER+) | Not Specified | Prima-1MET | Not Specified | [11] |

Table 2: Apoptotic Effects of this compound/APR-246 in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Apoptotic Effect | Citation |

| SCLC cell lines | Small Cell Lung Cancer | PRIMA-1Met/APR-246 | Increased fraction of cells with fragmented DNA, caspase-3 activation, PARP cleavage | [12][13] |

| PANC-1, BxPC-3 | Pancreatic Cancer | This compound | Selective induction of apoptosis and cell cycle arrest | [14] |

| NB4 | Acute Promyelocytic Leukemia | This compound | Dose- and time-dependent apoptosis, activation of caspase-9 and -7, PARP cleavage | [9] |

| Multiple Myeloma cell lines | Multiple Myeloma | PRIMA-1Met | Induction of apoptosis, inhibition of colony formation and migration | [15] |

| Ovarian Cancer cells (A2780cp) | Ovarian Cancer | This compound (0.156 - 0.938 µM) + CDDP (10 µM) | Significantly higher apoptosis rate in DN-Akt group | [16] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[9]

-

Treatment: Cells are treated with varying concentrations of this compound or APR-246 for a specified duration (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 492 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[9]

Apoptosis Analysis (FACS Analysis)

-

Cell Treatment: Cells are treated with this compound/APR-246 for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

FACS Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Studies: Tumor Suppression in Animal Models

The anti-tumor efficacy of this compound and APR-246 has been validated in various preclinical animal models, primarily using xenografts of human cancer cell lines in immunocompromised mice.

Quantitative Data Summary

Table 3: In Vivo Efficacy of this compound/APR-246 in Xenograft Models

| Cancer Type | Animal Model | Treatment | Key Findings | Citation |

| Breast Cancer (BT-474, HCC-1428, T47-D) | Mice | This compound | Inhibition of tumor growth | [1] |

| Small Cell Lung Cancer | SCLC xenograft models | PRIMA-1Met/APR-246 (i.v. injection) | Significant antitumor effects and tumor growth delay with no apparent toxicity | [12][13] |

| Esophageal Adenocarcinoma | Cell line and patient-derived xenografts | APR-246 | Potent antitumour activity; restored chemosensitivity to cisplatin (B142131)/5-fluorouracil-resistant model | [17] |

| Multiple Myeloma | Mouse xenograft model | PRIMA-1Met | Delayed tumor growth and prolonged survival | [15] |

| AML | Mice | APR-246 | Statistically significant antitumor effect, decreased circulating human AML-PS cells, and increased survival time | [18] |

| Melanoma and Colorectal Cancer | Mouse models | APR-246 + anti-PD-1 antibody | Significant delay in tumor growth and increased lifespan compared to either agent alone | [19] |

| Various Cancers | SCID mice | PRIMA-1Met + Cisplatin | Synergistic inhibition of human tumor xenograft growth | [2] |

Key Experimental Protocols

Xenograft Tumor Model

-

Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length x width²)/2.

-

Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. This compound/APR-246 is administered via a specified route (e.g., intravenous, intraperitoneal, or intratumoral injection) at a defined dose and schedule.[3][9]

-

Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight, overall survival, and analysis of tumor tissue at the end of the study are also assessed.[18]

-

Toxicity Assessment: Animals are monitored for any signs of toxicity, such as weight loss or changes in behavior.[12][13] Preclinical safety and toxicology studies have shown that APR-246 is generally well-tolerated at therapeutic doses.[18]

Combination Therapies: Enhancing Anti-Cancer Efficacy

A significant focus of preclinical research has been on evaluating this compound/APR-246 in combination with other anti-cancer agents to enhance therapeutic efficacy and overcome drug resistance.

This compound/APR-246 has demonstrated synergistic or additive effects when combined with:

-

Conventional Chemotherapies: Such as cisplatin and doxorubicin, particularly in chemoresistant models.[2][8][16]

-

Targeted Therapies: Including PARP inhibitors.[20]

-

Immunotherapies: Such as immune checkpoint inhibitors (e.g., anti-PD-1 antibodies), where APR-246 was shown to boost anti-tumor immune responses.[19]

These findings provide a strong rationale for the clinical investigation of this compound/APR-246 in combination regimens.[2][8]

From Preclinical Promise to Clinical Trials

The extensive body of preclinical data demonstrating the efficacy and manageable safety profile of this compound and its analog APR-246 has paved the way for clinical investigation. APR-246 (eprenetapopt) has advanced into multiple clinical trials for both hematological malignancies and solid tumors, particularly in patients with p53 mutations.[21][22][23] The journey of this compound from a laboratory discovery to a clinical candidate underscores the potential of targeting mutant p53 as a viable therapeutic strategy in oncology.

Conclusion

The preclinical studies of this compound and its analog APR-246 have established a strong foundation for their clinical development as targeted anti-cancer agents. By reactivating the tumor suppressor function of mutant p53 and exerting p53-independent cytotoxic effects, these molecules offer a novel therapeutic approach for a wide range of malignancies. The promising results from in vitro and in vivo models, both as monotherapy and in combination with other treatments, continue to drive their evaluation in clinical trials, with the hope of providing a new and effective treatment option for cancer patients with p53-mutated tumors.

References

- 1. This compound inhibits growth of breast cancer cells by re-activating mutant p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound(MET) synergizes with cisplatin to induce tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor Effects of this compound and PRIMA-1Met (APR246) in Hematological Malignancies: Still a Mutant P53-Dependent Affair? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aprea Presents Preclinical Data at AACR | Technology Networks [technologynetworks.com]

- 9. selleckchem.com [selleckchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Exploring Prima-1MET as a single agent or in combination with tamoxifen in breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PRIMA-1Met/APR-246 displays high antitumor activity in multiple myeloma by induction of p73 and Noxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound increases cisplatin sensitivity in chemoresistant ovarian cancer cells with p53 mutation: a requirement for Akt down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. APR-246 potently inhibits tumour growth and overcomes chemoresistance in preclinical models of oesophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. bionews.com [bionews.com]

- 20. This compound and PRIMA-1Met (APR-246): From Mutant/Wild Type p53 Reactivation to Unexpected Mechanisms Underlying Their Potent Anti-Tumor Effect in Combinatorial Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Aprea Therapeutics Announces Phase 1/2 Trial of Eprenetapopt + Venetoclax + Azacitidine in TP53 Mutant AML Meets Complete Remission Primary Efficacy Endpoint | Aprea Therapeutics [ir.aprea.com]

- 23. Eprenetapopt (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Cellular Uptake of PRIMA-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRIMA-1 (p53 Reactivation and Induction of Massive Apoptosis-1) and its clinically advanced analog, APR-246 (Eprenetapopt), are promising small molecules in cancer therapy, primarily known for their ability to reactivate mutant p53. However, their therapeutic efficacy is critically dependent on achieving sufficient intracellular concentrations. This technical guide provides an in-depth examination of the cellular uptake and retention mechanisms governing this compound and APR-246. While the precise mechanism of initial plasma membrane translocation remains to be fully elucidated, current evidence points to a complex interplay of intracellular conversion, conjugation to glutathione (B108866), and active efflux. This document summarizes the key molecular players, presents quantitative data from relevant studies, details essential experimental protocols for investigating cellular uptake, and provides visual diagrams of the associated pathways and workflows.

Core Mechanism of Action

This compound is a prodrug that spontaneously converts under physiological conditions to its active compound, methylene (B1212753) quinuclidinone (MQ).[1][2] MQ is a Michael acceptor that exerts a dual anti-cancer effect:

-

Mutant p53 Reactivation: MQ covalently binds to cysteine residues within the core domain of mutant p53 proteins, inducing a conformational change that restores the wild-type, tumor-suppressive function.[2][3][4]

-

Redox Modulation: MQ targets the cellular redox balance by depleting the intracellular pool of reduced glutathione (GSH) and inhibiting the enzyme thioredoxin reductase (TrxR1).[2][4] This leads to a significant increase in reactive oxygen species (ROS), contributing to p53-independent cell death.[5]

The Cellular Uptake and Efflux Pathway

The effective intracellular concentration of MQ is not merely a function of initial uptake but is dynamically regulated by intracellular conjugation and active transport. The process can be understood as a "pump and leak" system where intracellular trapping and subsequent efflux are paramount.

Initial Cellular Entry

The specific transporters or channels involved in the initial passage of this compound or APR-246 across the plasma membrane are not yet definitively identified in the scientific literature. As a small molecule, passive diffusion is a plausible mechanism, but this has not been experimentally confirmed.

Intracellular Conversion and Glutathione Conjugation

Once inside the cell, the prodrug this compound is converted to its active form, MQ. This highly reactive molecule readily forms reversible covalent adducts with intracellular thiols, most notably reduced glutathione (GSH), forming a GS-MQ conjugate.[6][7] This pool of GS-MQ acts as a dynamic intracellular reservoir, protecting MQ from degradation and releasing it to engage with its targets, such as mutant p53.[1][6][7]

Efflux via Multidrug Resistance-Associated Protein 1 (MRP1)

The GS-MQ conjugate is a substrate for the Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), an ATP-binding cassette (ABC) transporter.[6] This efflux pump actively transports the GS-MQ complex out of the cell, thereby reducing the intracellular accumulation of the active drug and representing a key mechanism of resistance.[6][8]

The Role of SLC7A11 (xCT) in Modulating Sensitivity

The expression level of the cystine/glutamate antiporter, SLC7A11 (also known as xCT), has been identified as a more significant determinant of cellular sensitivity to APR-246 than the TP53 mutation status itself.[9][10] SLC7A11 imports cystine, which is the rate-limiting substrate for the synthesis of glutathione.[11] Consequently, high expression of SLC7A11 leads to elevated intracellular GSH pools, which facilitates the formation of GS-MQ and its subsequent efflux by MRP1, thus conferring resistance to APR-246.[10][11]

Quantitative Data on Cellular Uptake and Sensitivity

The following tables summarize quantitative data from studies investigating the factors that influence the intracellular accumulation and efficacy of APR-246.

Table 1: Impact of MRP1 Inhibition on Intracellular APR-246 Accumulation

| Cell Line | Treatment | Fold Increase in ¹⁴C Accumulation (vs. APR-246 alone) | Reference |

|---|---|---|---|

| HCT116 (WT p53) | 25 µM ¹⁴C-APR-246 + 10 µM MK-571 | ~2.5 | [8] |

| HCT116 (R248W) | 25 µM ¹⁴C-APR-246 + 10 µM MK-571 | ~2.5 | [8] |

| OVCAR-3 | 25 µM ¹⁴C-APR-246 + 10 µM MK-571 | ~2.0 | [8] |

| TOV-112D | 25 µM ¹⁴C-APR-246 + 10 µM MK-571 | ~2.2 | [8] |

| Multiple Lines | ¹⁴C-APR-246 + MK-571 | Significant increase across 11 cell lines |[8] |

Table 2: Correlation of Biomarkers with this compound Sensitivity in Solid Cancer Cell Lines

| Biomarker | Correlation with this compound Activity | Significance | Reference |

|---|---|---|---|

| SLC7A11 mRNA Expression | Strongest positive correlation (resistance) | High | [10][12] |

| SLC7A11 Protein Expression | Strong positive correlation (resistance) | High | [10][12] |

| Reduced Glutathione (GSH) | Strong positive correlation (resistance) | High | [10][12] |

| TP53 Mutation Status | Not consistently predictive | Low |[9][10] |

Visualization of Pathways and Workflows

Diagram 1: Cellular Uptake, Trapping, and Efflux of this compound/APR-246

Caption: Proposed mechanism of this compound/APR-246 cellular uptake, intracellular trapping, and efflux.

Diagram 2: Regulation of SLC7A11 and its Impact on APR-246 Sensitivity

References

- 1. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]

- 2. urotoday.com [urotoday.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. PRIMA-1Met induces myeloma cell death independent of p53 by impairing the GSH/ROS balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (Eprenetapopt) | Karolinska Institutet [news.ki.se]

- 7. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death | EMBO Molecular Medicine [link.springer.com]

- 9. SLC7A11 Is a Superior Determinant of APR-246 (Eprenetapopt) Response than TP53 Mutation Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

Dawn of a New Era in p53-Targeted Cancer Therapy: An In-depth Guide to the Early Research on PRIMA-1 and Apoptosis Induction

For Immediate Release

A deep dive into the foundational research of PRIMA-1, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It meticulously details the core mechanism of action, experimental validation, and the apoptotic signaling pathways initiated by this pioneering molecule in reactivating mutant p53.

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is found to be mutated in over half of all human cancers. These mutations not only abrogate its tumor-suppressive functions but can also endow the protein with new oncogenic capabilities. The discovery of this compound (p53 Reactivation and Induction of Massive Apoptosis-1) marked a significant breakthrough in cancer research, offering a novel strategy to therapeutically target mutant p53. This whitepaper provides a detailed exploration of the early research that established this compound as a promising agent for inducing apoptosis in cancer cells harboring mutant p53.

Core Concept: Restoring Wild-Type Function to Mutant p53

Early investigations revealed that this compound is a small molecule that can restore the wild-type conformation and sequence-specific DNA binding to various p53 mutants.[1] A pivotal study demonstrated that this compound is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ).[2] MQ is a Michael acceptor that covalently binds to thiol groups of cysteine residues within the core domain of mutant p53.[2] This covalent modification is believed to stabilize the p53 protein, promoting its refolding into a wild-type-like conformation.[2]

The reactivation of mutant p53 by this compound reinstates its ability to transactivate its downstream target genes, which are crucial for inducing apoptosis and cell cycle arrest.[3] This targeted approach was shown to be selective for cancer cells expressing mutant p53, with minimal effects on cells with wild-type p53 or p53-null cells, heralding a new paradigm in precision oncology.[4]

Quantitative Analysis of this compound's Efficacy

The initial studies on this compound provided critical quantitative data supporting its mutant p53-dependent pro-apoptotic activity. These findings are summarized in the tables below, offering a clear comparison of its effects across different cancer cell lines and experimental conditions.

Table 1: Cell Viability Inhibition by this compound and its Analogs in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Compound | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | Mutant (R280K) | This compound | ~35 | [5] |

| BT-474 | Breast Cancer | Mutant (E285K) | This compound | 25-50 | [4] |

| T47-D | Breast Cancer | Mutant (L194F) | This compound | 25-50 | [4] |

| PANC-1 | Pancreatic Cancer | Mutant (R273H) | This compound | ~30 | [6] |

| BxPC-3 | Pancreatic Cancer | Mutant (Y220C) | This compound | ~40 | [6] |

| TOV21G | Ovarian Cancer | Wild-Type | PRIMA-1MET | ~15 | [7] |

| A2780 | Ovarian Cancer | Wild-Type | PRIMA-1MET | ~10 | [7] |

| ES-2 | Ovarian Cancer | Mutant (S241F) | PRIMA-1MET | ~5 | [7] |

| OVCAR-3 | Ovarian Cancer | Mutant (R248Q) | PRIMA-1MET | ~10 | [7] |

| HCT116 | Colorectal Cancer | Wild-Type | PRIMA-1met | ~25 | [8] |

| DLD-1 | Colorectal Cancer | Mutant (S241F) | PRIMA-1met | ~15 | [8] |

| SW620 | Colorectal Cancer | Mutant (R273H) | PRIMA-1met | ~20 | [8] |

Table 2: Induction of Apoptosis by this compound in Mutant p53-Expressing Cancer Cells

| Cell Line | Cancer Type | This compound Conc. (µM) | Assay | % Apoptotic Cells (Treated) | % Apoptotic Cells (Control) | Reference |

| MDA-MB-231 | Breast Cancer | 50 | Annexin V/PI | ~40% | <10% | [5] |

| Huh-7 | Hepatocellular Carcinoma | 50 | Annexin V/PI | ~70% | <10% | [9] |

| KKU-100 | Cholangiocarcinoma | 25 | Annexin V/PI | ~30% | <5% | [10] |